Secretoneurin Exhibits Distinct Receptor Binding Pharmacology Unaffected by Classical Chemoattractants
Secretoneurin binds to a distinct, high-affinity cell surface receptor on human monocytes that is not competed by the classical chemoattractants MCP-1, MCP-2, or fMLP. This functional receptor specificity is a key differentiator from other chemotactic neuropeptides [1]. Competitive binding assays demonstrate that Secretoneurin's receptor interaction is unique and cannot be substituted by these common inflammatory mediators [1].
| Evidence Dimension | Receptor Binding Specificity (Competition) |
|---|---|
| Target Compound Data | Specific binding not competed |
| Comparator Or Baseline | MCP-1, MCP-2, fMLP |
| Quantified Difference | No cross-competition observed |
| Conditions | Human monocyte cell line (U937), radioligand binding assay |
Why This Matters
This unique receptor pharmacology ensures that Secretoneurin's effects cannot be mimicked by other common chemoattractants, making it an essential tool for studying a specific, non-redundant signaling pathway.
- [1] Schneitler C, Kähler CM, Wiedermann CJ, et al. Specific binding of a 125I-secretoneurin analogue to a human monocytic cell line. Neurosci Lett. 1998;245(2):93-96. View Source
